5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
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Overview
Description
5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of diazino[4,5-d]pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, a sulfanyl linkage, and a diazino-pyrimidine core
Mechanism of Action
Target of Action
The primary target of 5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione is the p38 mitogen-activated protein kinase (MAPK) . MAPK is a key mediator in cytokine-induced signaling events .
Mode of Action
5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione: interacts with its target, the p38 MAPK, inhibiting its activity . This inhibition disrupts the signaling events that are activated in response to various extracellular stimuli such as stress factors, apoptosis, and proliferation .
Biochemical Pathways
The inhibition of p38 MAPK by 5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione affects several biochemical pathways. These pathways play integral roles in disease states including oncogenesis, autoimmune diseases, and inflammatory processes .
Pharmacokinetics
The pharmacokinetics of 5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione involve its metabolism in human hepatic microsomal incubations . The predominant metabolic transformation is the sulfoxidation to its active sulfoxide metabolite . Other metabolic reactions include oxidative removal of the phenylethyl moiety, pyridine N-oxidation, and hydroxylation . CYP1A2, CYP2C19, CYP2D6, and CYP3A4 are the prominent enzymes in the metabolism of this compound .
Result of Action
The result of the action of 5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione is the disruption of cytokine-induced signaling events . This disruption can lead to changes in cellular responses to stress factors, apoptosis, and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Diazino-Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate diamines and carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a suitable nucleophile.
Sulfanyl Linkage Formation: The sulfanyl group is introduced through thiolation reactions, typically using thiol reagents under mild conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the diazino-pyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The fluorophenyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the diazino-pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: Breakdown products of the diazino-pyrimidine core
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structural features may confer specific biological activities, making it a candidate for the development of new drugs.
Industry
Comparison with Similar Compounds
Similar Compounds
- 5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
- 5-{[(4-bromophenyl)methyl]sulfanyl}-1,3-dimethyl-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
Uniqueness
The uniqueness of 5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2S/c1-4-5-13-20-15-14(17(24)23(3)18(25)22(15)2)16(21-13)26-10-11-6-8-12(19)9-7-11/h6-9H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFXXRYXGVJATI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=N1)SCC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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